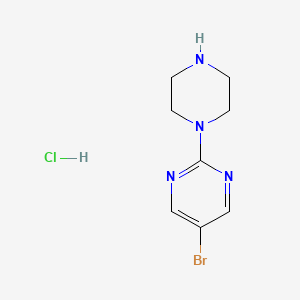

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Übersicht

Beschreibung

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride: is a chemical compound with the molecular formula C8H11BrN4·HCl and a molecular weight of 243.10 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperazine. One common method is the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution, enabling functional group transformations. This reactivity is exploited in synthesizing derivatives for pharmaceutical and materials science applications.

Key Reactions:

-

Aromatic substitution with amines, alkoxides, or thiols under basic conditions.

-

Cross-coupling reactions (e.g., Suzuki, Sonogashira) facilitated by palladium catalysts.

Table 1: Nucleophilic Substitution Conditions and Yields

Piperazine Ring Reactivity

The piperazine moiety participates in alkylation, acylation, and coordination chemistry due to its two secondary amine groups.

Key Reactions:

-

Deprotonation at nitrogen atoms under basic conditions, enabling alkylation with electrophiles.

-

Coordination with transition metals (e.g., Pd, Cu) in catalytic systems.

Table 2: Piperazine Functionalization Examples

| Reaction | Conditions | Application | Source |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, RT | Tertiary amine synthesis | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | Prodrug development |

Cross-Coupling Reactions

The bromine atom serves as a handle for metal-catalyzed cross-couplings to construct complex architectures.

Key Reactions:

-

Suzuki-Miyaura Coupling : Arylation using arylboronic acids.

-

Sonogashira Coupling : Alkynylation with terminal alkynes.

Table 3: Cross-Coupling Performance Metrics

| Coupling Type | Catalytic System | Substrate Scope | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | Aryl, heteroaryl | 78–92% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Aliphatic/aromatic alkynes | 65–88% |

Mechanistic Insights

-

Bromine Activation : The electron-withdrawing pyrimidine ring polarizes the C–Br bond, enhancing susceptibility to nucleophilic attack .

-

Piperazine Basicity : The pKa of piperazine NH groups (~9.8) allows selective alkylation under mild conditions.

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride exhibits potential anticancer properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in cancer pathways. For instance, the compound has shown activity against cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers. In vitro studies reported IC50 values comparable to established drugs like celecoxib, indicating its potential as a therapeutic agent in oncology .

1.2 Neurological Disorders

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have explored its binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine group can enhance binding affinity, making it a candidate for further development as an antidepressant or anxiolytic agent .

1.3 Anti-inflammatory Properties

In addition to its anticancer and neurological applications, this compound has demonstrated anti-inflammatory effects. It has been shown to suppress COX-2 activity, which is associated with inflammatory processes in the body. This property opens avenues for developing treatments for inflammatory diseases such as arthritis .

Binding Affinity Studies

Binding studies using techniques such as surface plasmon resonance and isothermal titration calorimetry have been conducted to quantify the interaction between this compound and target proteins. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Case Study 1: A study demonstrated that modifications to the piperazine moiety significantly affected the compound's binding affinity to serotonin receptors, suggesting that structural optimization could lead to more effective antidepressants .

- Case Study 2: Research on anti-inflammatory activity showed that derivatives of this compound maintained significant COX-2 inhibition, indicating its potential as an anti-inflammatory drug candidate .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromoethylamine hydrobromide

- 5-Iodosalicylaldehyde

- 1-Phenylpiperazine

- 1-(2-Pyrimidyl)piperazine

Uniqueness: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .

Biologische Aktivität

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a synthetic compound characterized by its unique brominated pyrimidine structure combined with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways, including cancer and neurological disorders.

- Molecular Formula : C₈H₁₁BrN₄

- Molecular Weight : 243.10 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

- α2-Adrenergic Receptor Antagonism : This compound acts as an antagonist of the α2-adrenergic receptor, which plays a significant role in neurotransmitter release and cellular responses to stress. By inhibiting this receptor, the compound can modulate various physiological responses, potentially offering therapeutic benefits in conditions such as anxiety and depression.

- 5-HT1A Receptor Activity : It also exhibits partial agonist activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety. This dual action may enhance its therapeutic profile by providing both antagonistic and agonistic effects on different receptors.

Biological Activity Overview

Research indicates that this compound demonstrates significant biological activity across various cellular pathways:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOXJQKRBDCFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.